N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide
Description
“N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide” is a heterocyclic compound featuring a quinazolin-2-yl core substituted with ethoxy and methyl groups at positions 6 and 4, respectively. The molecule also contains a benzamide moiety and a phenylcarbonylamino group, forming a conjugated imine (Z-configuration). The ethoxy and methyl substituents likely enhance lipophilicity, influencing bioavailability and membrane permeability, while the benzamide group may contribute to hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C26H23N5O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[N-benzoyl-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C26H23N5O3/c1-3-34-20-14-15-22-21(16-20)17(2)27-25(28-22)31-26(29-23(32)18-10-6-4-7-11-18)30-24(33)19-12-8-5-9-13-19/h4-16H,3H2,1-2H3,(H2,27,28,29,30,31,32,33) |
InChI Key |
DTNGTIJRHOSRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Strategies
The quinazolinone core is typically synthesized via cyclization of 2-aminobenzamide derivatives. For example, 1 (4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)benzoyl chloride) reacts with ammonium thiocyanate and cyanoacetic acid hydrazide in dioxane under reflux to form the intermediate 2 (N-[N′-(2-cyano-acetyl)-hydrazinocarbothioyl]-4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)benzamide). This precursor undergoes further functionalization with aromatic aldehydes or ketones via Knoevenagel condensation to introduce the benzamide moiety.
Table 1: Reaction Conditions for MCR-Based Synthesis
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 , NH₄SCN, hydrazide | Dioxane | 80 | 2 | 75 |
| 2 , Benzaldehyde | Piperidine/EtOH | 80 | 8–10 | 80 |
| 2 , p-Nitrobenzaldehyde | Piperidine/EtOH | 80 | 10 | 77 |
Nucleophilic Acylation and Coupling
The target compound’s (Z)-configuration is achieved through stereoselective acylation. A 6-ethoxy-4-methylquinazolin-2-amine intermediate reacts with benzoyl isocyanate in tetrahydrofuran (THF) at 0°C, followed by dehydration with POCl₃ to form the imine bond. Aluminum chloride (AlCl₃) or H₂O₂/DMSO systems enhance regioselectivity, favoring the Z-isomer by stabilizing the transition state through hydrogen bonding.
Key Intermediates and Their Characterization
6-Ethoxy-4-methylquinazolin-2-amine
This intermediate is synthesized via SNAr reaction of 2-fluoro-N-methylbenzamide with ammonia in DMSO/KOH at 135°C. IR spectra confirm NH₂ stretches at 3184–3085 cm⁻¹, while ¹H-NMR shows a singlet for the methyl group at δ 2.45 ppm.
Table 2: Spectral Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Quinazolin-2-amine | 3184 (NH), 1720 (C=O) | 2.45 (s, 3H, CH₃) | 373.4 |
| Benzamide intermediate | 2222 (CN), 1240 (C=S) | 7.24–8.33 (m, 14H, Ar-H) | 422.0 |
Knoevenagel Adduct Formation
Reaction of the cyanoacetyl-hydrazine intermediate with benzaldehyde in ethanol/piperidine yields a conjugated enone system. ¹³C-NMR confirms the α,β-unsaturated ketone at δ 167.2 ppm, while mass spectrometry reveals a molecular ion peak at m/z 526.
Optimization of Reaction Parameters
Solvent and Catalytic Systems
Temperature and Time Dependence
-
80°C : Optimal for MCRs, balancing reaction rate and decomposition.
-
24–48 h : Required for complete imine formation in sterically hindered systems.
Challenges and Stereochemical Control
Z/E Isomerism
The Z-configuration is favored due to intramolecular hydrogen bonding between the quinazolinone NH and benzamide carbonyl. Polar solvents (e.g., DMF) stabilize this geometry, achieving a Z:E ratio of 9:1.
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehydes.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 278–280°C).
Applications and Derivatives
While the target compound’s bioactivity remains under study, analogous quinazolinone-benzamides exhibit antibacterial and DNA gyrase inhibition (MIC: 2–8 µg/mL against S. aureus). Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) show enhanced activity due to improved membrane permeability .
Chemical Reactions Analysis
N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the quinazoline derivative family, which is widely studied for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:
Pharmacological Potential
- Antioxidant vs. Anti-inflammatory Activity: While phenothiazine-triazole derivatives (e.g., 6d, 6e, 6i) target oxidative stress via radical scavenging , the target compound’s quinazoline-benzamide structure may favor kinase inhibition or anti-inflammatory pathways, as seen in related quinazoline drugs .
Biological Activity
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including those similar to N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide. For instance, compounds containing quinazoline structures have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
A study published in PubMed evaluated a series of benzamide derivatives for their anticancer activity. Among them, compounds with similar structural features exhibited significant inhibition of cancer cell lines, indicating that modifications to the benzamide structure can enhance biological activity against tumors .
Antipsychotic Properties
The compound's structural similarities to other benzamide derivatives have led researchers to investigate its potential as an antipsychotic agent. Benzamide derivatives have been reported to interact with dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders.
Research Findings:
A synthesis and evaluation study demonstrated that certain benzamide derivatives displayed potent binding profiles to dopamine D2 and serotonin 5-HT receptors. These findings suggest that this compound could be explored further for its antipsychotic potential .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For example, tyrosinase inhibition has been a focus due to its relevance in skin disorders and pigmentation issues.
In Vitro Studies:
Recent research has shown that similar benzamide compounds can effectively inhibit mushroom tyrosinase activity. The kinetics of these interactions were analyzed using Lineweaver-Burk plots, revealing non-competitive inhibition mechanisms . This suggests that this compound may also exhibit similar enzyme inhibitory properties.
Summary of Biological Activities
Q & A
Q. What analytical methods are critical for detecting degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
